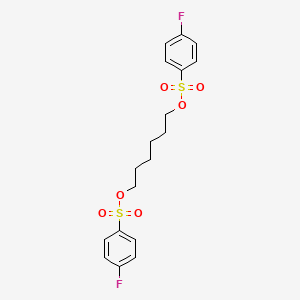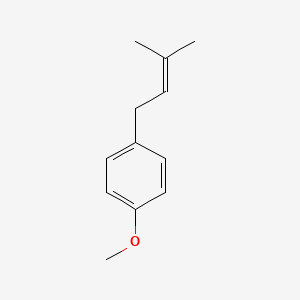
Benzene, 1-methoxy-4-(3-methyl-2-butenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-methoxy-4-(3-methyl-2-butenyl)-, also known as Foeniculin, is an organic compound with the molecular formula C14H18O and a molecular weight of 202.2921 g/mol . This compound is characterized by a benzene ring substituted with a methoxy group and a 3-methyl-2-butenyl group. It is a derivative of benzene and is known for its aromatic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methoxy-4-(3-methyl-2-butenyl)- typically involves the substitution of a benzene derivative with a 3-methyl-2-butenyl group. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes a reaction with an electrophile to introduce the desired substituents . The reaction conditions often include the use of a catalyst such as aluminum chloride (AlCl3) and a solvent like dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like distillation and chromatography.
化学反応の分析
Types of Reactions
Benzene, 1-methoxy-4-(3-methyl-2-butenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.
科学的研究の応用
Benzene, 1-methoxy-4-(3-methyl-2-butenyl)- has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to its biological activity and potential therapeutic effects.
Industry: It can be used in the production of fragrances, flavors, and other aromatic compounds.
作用機序
The mechanism of action of Benzene, 1-methoxy-4-(3-methyl-2-butenyl)- involves its interaction with molecular targets such as enzymes and receptors. The methoxy and 3-methyl-2-butenyl groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include signal transduction and metabolic processes, depending on the biological context .
類似化合物との比較
Similar Compounds
Benzene, (3-methyl-2-butenyl)-: This compound lacks the methoxy group present in Benzene, 1-methoxy-4-(3-methyl-2-butenyl)-.
1-methyl-4-(2-butyl)benzene: This compound has a different alkyl substituent compared to Benzene, 1-methoxy-4-(3-methyl-2-butenyl)-.
Uniqueness
The presence of both a methoxy group and a 3-methyl-2-butenyl group in Benzene, 1-methoxy-4-(3-methyl-2-butenyl)- makes it unique compared to other benzene derivatives. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
4957-18-0 |
|---|---|
分子式 |
C12H16O |
分子量 |
176.25 g/mol |
IUPAC名 |
1-methoxy-4-(3-methylbut-2-enyl)benzene |
InChI |
InChI=1S/C12H16O/c1-10(2)4-5-11-6-8-12(13-3)9-7-11/h4,6-9H,5H2,1-3H3 |
InChIキー |
LRTREECNIUHJFH-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC1=CC=C(C=C1)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



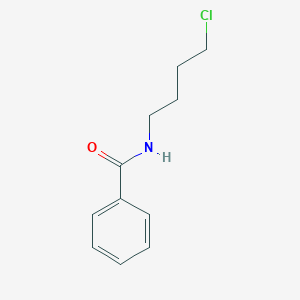
![1-[4-[4-(4-Methoxyphenyl)hexan-3-yl]phenyl]pyrrolidine](/img/structure/B14739145.png)

![N-ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14739172.png)
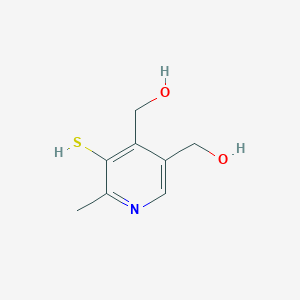

![1-[5-Hydroxy-6-(hydroxymethyl)-1,3-dioxan-4-yl]ethane-1,2-diol](/img/structure/B14739184.png)
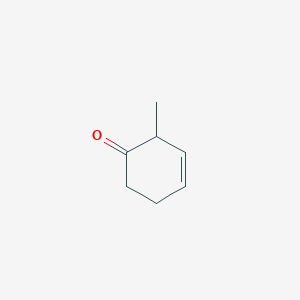
![[Butyl(dimethyl)silyl]methyl acetate](/img/structure/B14739195.png)
